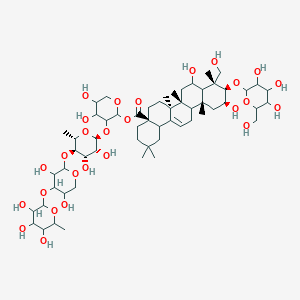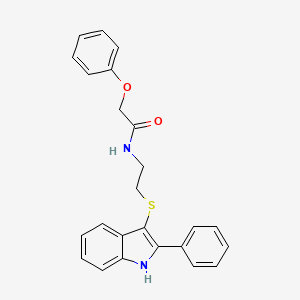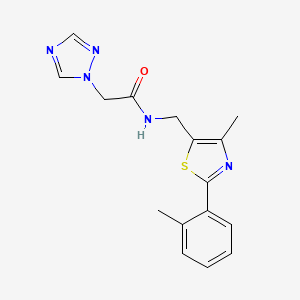
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 113904-76-0 . It has a molecular weight of 182.27 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of +4°C .科学的研究の応用
Chemical Alternatives for Crop Protection
Research into chemical alternatives for crop protection, particularly in replacing methyl bromide, has led to the exploration of various compounds, including cyclopropane derivatives. These alternatives are studied for their effectiveness in controlling soil-borne diseases, nematodes, and weeds. The focus is on combining active ingredients and improving retention in the soil, suggesting a potential area of application for cyclopropane carbohydrazides in agricultural research (Santos & Gilreath, 2006).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane-containing hydrocarbons is a key area of interest, highlighting a direct approach towards synthesizing carbonylcyclopropanes. This process avoids unnecessary synthetic stages and aligns with the principles of atom economy, indicating the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Use in Detection of Mycotoxins
Cyclodextrins, cyclic oligosaccharides that interact with various compounds, including mycotoxins, have been used to alter the properties of mycotoxins for analytical purposes. This research suggests that cyclopropane derivatives, by extension, may play a role in enhancing detection methods for contaminants and toxins in food and agricultural products (Maragos et al., 2008).
Bioremediation of Pesticides
The bioremediation of pesticides, including methyl parathion, through degradation by soil bacteria presents an avenue for environmental cleanup. Research into the effective degradation of pesticides by microorganisms, including those that might interact with or degrade cyclopropane derivatives, highlights the potential for these compounds in environmental science and pollution control (Bara et al., 2017).
Antimicrobial Properties of Monoterpenes
Monoterpenes, including p-Cymene, have shown a range of biological activities, suggesting that cyclopropane derivatives may also possess antimicrobial properties or contribute to the study of natural compounds with potential health benefits. This area of research is particularly relevant due to the global challenge of antimicrobial resistance (Marchese et al., 2017).
特性
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOJEVCFHFAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

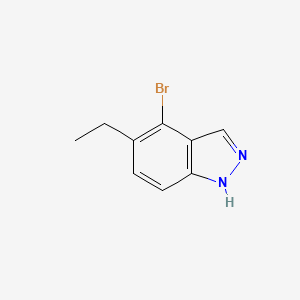
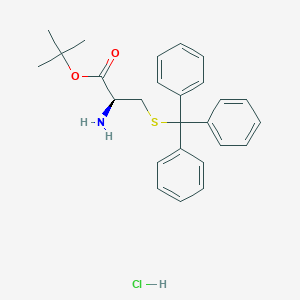

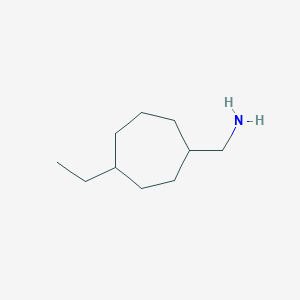
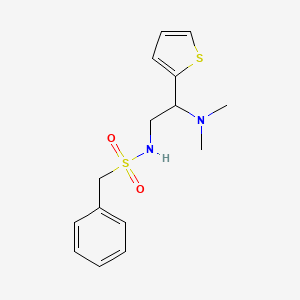
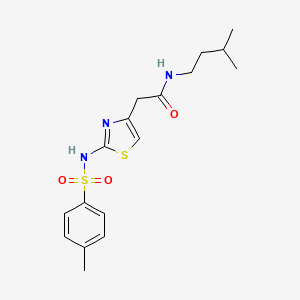

![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)
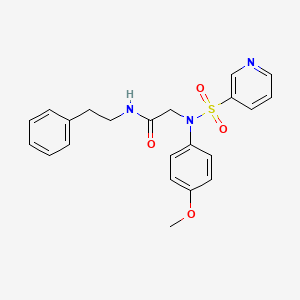

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)
